4-Iodophenylalanine i-124
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Overview
Description
4-Iodophenylalanine I-124 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-124 isotope is substituted at the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-124 typically involves the iodination of phenylalanine. One common method includes the use of iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions to ensure the selective iodination at the para position .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and stringent reaction controls to achieve high yields and radiochemical purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities and ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenylalanine I-124 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in the presence of a base.
Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-Iodophenylalanine I-124 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other radiolabeled compounds.
Biology: Employed in studies of amino acid transport and metabolism.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 4-Iodophenylalanine I-124 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound can be incorporated into proteins or metabolized, allowing for imaging of metabolic processes. The iodine-124 isotope emits positrons, which can be detected by PET imaging to provide detailed information about the location and activity of the compound within the body .
Comparison with Similar Compounds
4-Iodo-L-phenylalanine: Another iodinated derivative of phenylalanine with similar properties.
p-Iodo-L-phenylalanine: A positional isomer with the iodine atom at the para position.
p-Iodophenylalanine: A non-radiolabeled version of the compound
Uniqueness: 4-Iodophenylalanine I-124 is unique due to its radiolabeling with iodine-124, which provides both diagnostic and therapeutic capabilities. Its ability to be detected by PET imaging makes it a valuable tool in medical diagnostics, particularly for cancer imaging .
Properties
CAS No. |
937200-41-4 |
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Molecular Formula |
C9H10INO2 |
Molecular Weight |
288.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-(124I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-3 |
InChI Key |
PZNQZSRPDOEBMS-UVAZPYJASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[124I] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origin of Product |
United States |
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